Carumonam

Description

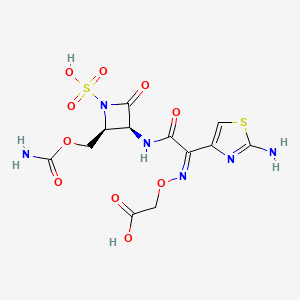

Structure

3D Structure

Properties

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOJFJSJSIGLV-JNHMLNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048312 | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87638-04-8 | |

| Record name | Carumonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carumonam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carumonam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Carumonam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Carumonam, a synthetic monobactam antibiotic. The information presented herein is intended for a technical audience and includes precise chemical nomenclature, a detailed synthetic protocol with quantitative data, and visual representations of its structure and synthesis pathway.

Chemical Structure of this compound

This compound is a monocyclic β-lactam antibiotic, characterized by an isolated azetidinone ring that is not fused to another ring structure.[1] This structural feature contributes to its resistance against many β-lactamases.[2] The systematic chemical name for this compound is [[(Z)-[2-[[(2S,3S)-2-[[(Aminocarbonyl)oxy]methyl]-4-oxo-1-sulfo-3-azetidinyl]amino]-1-(2-amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]acetic acid.[3]

Key Structural Features:

-

Monobactam Core: A central 2-azetidinone ring.

-

Sulfonic Acid Group: Attached to the nitrogen atom of the β-lactam ring.

-

Side Chains: A complex side chain at the C3 position of the azetidinone ring, which is crucial for its antibacterial spectrum and affinity for penicillin-binding proteins (PBPs), and a carbamoyloxymethyl group at the C4 position.[4][5]

Molecular Formula: C₁₂H₁₄N₆O₁₀S₂[3]

Molecular Weight: 466.40 g/mol [3]

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

Several synthetic routes for this compound have been developed.[3][6] One notable method involves the condensation of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid with (Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetic acid derivatives. A specific, high-yield industrial synthesis for this compound sodium is detailed in Chinese patent CN103044416A.[7] This method avoids the use of strong acids, which can damage the β-lactam ring, and eliminates the residual of 2-mercaptobenzothiazole found in other methods.[7]

The synthesis described in patent CN103044416A involves the reaction of two key intermediates to form this compound, which is then converted to its disodium salt for pharmaceutical use.

Caption: Synthetic Pathway of this compound Sodium.

The following experimental protocol is adapted from the procedure described in patent CN103044416A for the synthesis of this compound sodium.[7]

Step 1: Preparation of this compound

-

In a 500 mL three-necked flask, add 23.9 g (0.1 mol) of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid and 180 mL of 1,2-dichloroethane.

-

Stir the mixture to dissolve the solids and cool the solution to a temperature between -30°C and -25°C.

-

Begin the dropwise addition of 55.6 g (0.3 mol) of tri-n-butylamine.

-

Simultaneously and gradually, add 33.0 g (0.11 mol) of (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride.

-

Maintain the reaction temperature between -30°C and -25°C and control the pH of the reaction mixture between 7 and 8.

-

After the addition is complete, raise the temperature to 0-5°C and maintain for 3 hours.

-

Following the reaction period, perform a standard work-up procedure to isolate the wet product of this compound.

Step 2: Formation of this compound Sodium

-

Dissolve the wet this compound product from Step 1 in water.

-

Add an inorganic base (the patent suggests an amount that is 2-4 times the molar amount of this compound) to adjust the pH to a range of 5.0 to 6.0.

-

Stir the solution for 0.5 to 3 hours at a temperature of 15-25°C.

-

Gradually add a water-miscible organic solvent (Organic Solvent B) to the solution.

-

After the addition, cool the mixture to between -5°C and 5°C and allow crystallization to occur over 2 hours.

-

Filter the resulting precipitate and wash the filter cake.

-

Dry the collected solid under vacuum at a temperature between 20°C and 60°C to yield this compound sodium.

The following table summarizes the quantitative data from the synthesis described in patent CN103044416A.[7]

| Parameter | Value |

| Starting Materials | |

| (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid | 23.9 g (0.1 mol) |

| (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride | 33.0 g (0.11 mol) |

| Tri-n-butylamine | 55.6 g (0.3 mol) |

| 1,2-dichloroethane | 180 mL |

| Reaction Conditions | |

| Initial Temperature | -30°C to -25°C |

| Reaction pH | 7 - 8 |

| Insulation Temperature | 0°C to 5°C |

| Product Yield and Purity | |

| Yield of this compound Sodium | 35.5 g (69.7%) |

| HPLC Purity | 98.7% |

Conclusion

This compound remains a significant molecule in the landscape of β-lactam antibiotics due to its unique monobactam structure and its efficacy against various Gram-negative bacteria.[2][8] The synthetic pathway detailed in this guide represents an efficient and industrially applicable method for its production, achieving high yield and purity.[7] This information serves as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [drugfuture.com]

- 4. Compound | AntibioticDB [antibioticdb.com]

- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound (AMA-1080) and a Related Compound Starting from (2R, 3R)-Epoxysuccinic Acid [jstage.jst.go.jp]

- 7. CN103044416A - Synthetic method of this compound sodium - Google Patents [patents.google.com]

- 8. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Saga of Carumonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam, a synthetic monobactam antibiotic, emerged from the quest for novel β-lactam agents with a targeted spectrum of activity and enhanced stability against the ever-growing threat of bacterial resistance. This technical guide provides an in-depth exploration of the discovery, developmental history, and key experimental data of this compound (formerly known as Ro 17-2301 and AMA-1080). It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and developmental workflow.

Discovery and Developmental History

The journey of this compound began with the exploration of monocyclic β-lactams, a class of antibiotics characterized by a lone β-lactam ring, not fused to another ring structure like in penicillins and cephalosporins. This structural distinction confers a unique spectrum of activity and resistance profile.

Initial research in the early 1980s by Takeda Chemical Industries in Japan and Hoffmann-La Roche in Switzerland led to the independent development of the same molecule, designated AMA-1080 and Ro 17-2301, respectively. The collaborative efforts that followed propelled the compound, later named this compound, through preclinical and clinical development. A key milestone in its development was the successful chemical synthesis, which allowed for structural modifications to optimize its antibacterial potency and stability. One patented synthesis route starts from L-threonic acid, which is converted through a series of steps to a key intermediate, (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid. This nucleus is then condensed with an activated aminothiazole side chain to yield this compound.[1] this compound was eventually marketed in Japan under the trade name Amasulin.[2]

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), a transpeptidase enzyme essential for the cross-linking of peptidoglycan chains in Gram-negative bacteria.[3]

The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic stress. By binding with high affinity to PBP3, this compound blocks the transpeptidation reaction, preventing the formation of these essential cross-links. This disruption of cell wall synthesis leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis. This compound's specificity for PBP3 in Gram-negative bacteria accounts for its targeted spectrum of activity.

In Vitro Antimicrobial Activity

This compound demonstrates potent in vitro activity against a wide range of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4][5][6] A key characteristic of this compound is its high stability to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, which are a major mechanism of resistance to other β-lactam antibiotics.[5]

Table 1: In Vitro Activity of this compound (MIC₉₀ in µg/mL)

| Organism (Number of Isolates) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 0.5 | Aztreonam: >128, Ceftazidime: 0.5 | [4] |

| Klebsiella pneumoniae | 0.5 | Aztreonam: 1, Ceftazidime: 1 | [4] |

| Enterobacter cloacae | 2 | Aztreonam: >128, Ceftazidime: 16 | [4] |

| Serratia marcescens | 2 | Aztreonam: 16, Ceftazidime: 4 | [4] |

| Proteus mirabilis | 0.12 | Aztreonam: 0.25, Ceftazidime: 0.25 | [4] |

| Pseudomonas aeruginosa (140) | 16 | Aztreonam: 32, Ceftazidime: 8, Imipenem: 4 | [7] |

| Pseudomonas aeruginosa | 12.5 | Aztreonam: 12.5, Ceftazidime: 6.25 | [3] |

| Enterobacteriaceae (311) | - | Aztreonam, Cefotaxime, Ceftazidime, Cefotetan, Ceftriaxone (this compound showed equal or higher potency) | [5] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials. It is administered intravenously.[8][9]

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Cmax (µg/mL) | t₁/₂ (h) | Vd (L/kg) | CL (mL/min/kg) | Protein Binding (%) | Reference |

| Preclinical | |||||||

| Mouse | 20 mg/kg (SC) | 41 | 0.24 | - | 16.7 | 20 | [10] |

| Rat | 20 mg/kg (IM) | 48 | 0.35 | - | 11.4 | 36 | [10] |

| Rabbit | 20 mg/kg (IM) | 55 | 0.53 | - | 6.3 | 21 | [10] |

| Dog | 20 mg/kg (IM) | 50 | 1.10 | - | 5.1 | 11 | [10] |

| Monkey | 20 mg/kg (IM) | 68 | 0.83 | - | 4.5 | 24 | [10] |

| Clinical | |||||||

| Human | 1g (IV) | 108 | 1.4 | 0.18 (steady state) | 1.97 (118 mL/min) | 28 | [11] |

| Human | 2g (IV) | 211 | 1.4 | 0.18 (steady state) | 1.97 (118 mL/min) | 28 | [11] |

| Human | 2g (IV infusion) | >75 | 1.68 | - | - | - | [9][12] |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating various infections caused by susceptible Gram-negative bacteria. In an open study involving 24 patients with bacterial septicemia or severe sepsis, this compound administered at 1g or 2g three times a day resulted in an overall clinical cure rate of 84% and a bacteriological cure rate of 72%.[13] The pathogens isolated in this study included E. coli, Klebsiella aerogenes, Enterobacter cloacae, and Pseudomonas spp.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the general procedure for determining the MIC of this compound against bacterial isolates.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilution

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[14][15][16][17]

β-Lactamase Stability Assay

This spectrophotometric assay is used to determine the stability of this compound in the presence of β-lactamase enzymes.

Materials:

-

This compound solution

-

Purified β-lactamase enzyme preparation

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer capable of reading at 482-490 nm

-

Cuvettes or microplate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, a known concentration of the β-lactamase enzyme, and the this compound solution to be tested.

-

Pre-incubation: Pre-incubate the reaction mixture for a defined period to allow for any potential hydrolysis of this compound by the β-lactamase.

-

Addition of Nitrocefin: Add a solution of nitrocefin to the reaction mixture.

-

Spectrophotometric Measurement: Immediately measure the change in absorbance at 482-490 nm over time. The hydrolysis of nitrocefin by any remaining active β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.

-

Data Analysis: The rate of nitrocefin hydrolysis is proportional to the residual β-lactamase activity. By comparing the rate of hydrolysis in the presence and absence of this compound, its stability to the specific β-lactamase can be determined. A slow rate of hydrolysis indicates high stability.[18][19][20][21][22]

Conclusion

This compound stands as a significant development in the field of monobactam antibiotics. Its targeted activity against clinically important Gram-negative pathogens, coupled with its notable stability against many β-lactamases, has provided a valuable therapeutic option. The comprehensive data on its in vitro activity, pharmacokinetic profile, and mechanism of action, as detailed in this guide, underscore its place in the antimicrobial armamentarium and provide a foundation for future research and development of novel β-lactamase-stable antibiotics.

References

- 1. Synthesis of this compound (AMA-1080) and a Related Compound Starting from (2R, 3R)-Epoxysuccinic Acid [jstage.jst.go.jp]

- 2. CN103044416A - Synthetic method of this compound sodium - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In vitro activity of this compound (RO 17-2301) and twelve other antimicrobials against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of this compound and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple intravenous dose pharmacokinetic study of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. goldbio.com [goldbio.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. content.abcam.com [content.abcam.com]

Carumonam: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily directed against Gram-negative aerobic bacteria. Its mechanism of action involves the specific inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding protein 3 (PBP3), leading to filamentation and subsequent cell lysis. This targeted approach results in potent activity against many clinically significant pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Notably, this compound exhibits a high degree of stability to hydrolysis by a wide range of β-lactamases, both plasmid-mediated and chromosomal. This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, quantitative in vitro activity, and the experimental protocols used for its evaluation.

Antibacterial Spectrum

This compound's antibacterial activity is concentrated on Gram-negative aerobic bacilli. It has demonstrated potent in vitro efficacy against a broad range of Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3] Conversely, it lacks clinically relevant activity against Gram-positive cocci, such as Staphylococcus aureus, and anaerobic bacteria.[4]

The spectrum of activity for this compound is similar to that of aztreonam.[2] It is particularly effective against members of the Enterobacteriaceae family, with Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) often being ≤0.5 µg/mL.[3] this compound has also shown enhanced activity against certain species like Klebsiella oxytoca, Citrobacter freundii, and Enterobacter cloacae when compared to other β-lactams like ceftriaxone.[5] For Pseudomonas aeruginosa, its activity is comparable to that of ceftazidime.[1]

Quantitative In Vitro Activity

The in vitro potency of this compound has been extensively evaluated using standardized microdilution techniques. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Klebsiella pneumoniae | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Klebsiella oxytoca | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Enterobacter cloacae | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Citrobacter freundii | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Proteus mirabilis | Various | 0.013 - 25 | - | 0.5 | [3][6] |

| Serratia marcescens | Various | 0.013 - 25 | - | 0.5 | [3][6] |

Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa

| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| 140 | - | - | - | [7] |

| Various | 0.013 - 25 | - | 12.5 | [6] |

| Gentamicin-Resistant Strains | - | - | 8 | [8] |

Mechanism of Action: Targeting Penicillin-Binding Protein 3

This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through its high affinity for and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in this process.

Specifically, this compound has demonstrated a primary and very high affinity for Penicillin-Binding Protein 3 (PBP3).[9][10] PBP3 is a critical enzyme involved in the septation process during bacterial cell division. The inhibition of PBP3 by this compound prevents the formation of the cross-wall, leading to the elongation of the bacterial cell into a filamentous form.[11] This ultimately results in cell lysis and death. This compound shows significantly lower affinity for other PBPs in Gram-negative bacteria.[10] This specific targeting of PBP3 is a key determinant of its antibacterial activity and the morphological changes observed in susceptible bacteria upon exposure.

Figure 1. Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Reagents and Media:

-

This compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration.

-

Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious aerobic bacteria.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum from 4-5 isolated colonies grown overnight on a non-selective agar plate. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Serially dilute the this compound stock solution in the microtiter plate to achieve a range of desired concentrations.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (media without inoculum).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

c. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 2. Workflow for MIC determination.

Time-Kill Assay

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of this compound over time.

a. Preparation:

-

Prepare a logarithmic-phase bacterial culture in CAMHB.

-

Prepare this compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

b. Assay Procedure:

-

Add the this compound solutions to the bacterial cultures to achieve the desired final concentrations.

-

Include a growth control (no antibiotic).

-

Incubate the cultures at 35°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Count the number of viable colonies (CFU/mL) for each time point.

c. Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Resistance Mechanisms

This compound demonstrates notable stability against a wide array of β-lactamase enzymes, which are a common mechanism of resistance to β-lactam antibiotics. It is resistant to hydrolysis by most plasmid-mediated β-lactamases (e.g., TEM, SHV, OXA) and chromosomal β-lactamases.[2] However, resistance can emerge through mechanisms such as alterations in the target PBP3 or through the production of certain carbapenemases that can hydrolyze monobactams.

Conclusion

This compound is a potent monobactam antibiotic with a focused and effective antibacterial spectrum against clinically important Gram-negative pathogens. Its high affinity for PBP3, coupled with its stability to many β-lactamases, makes it a valuable agent for the treatment of infections caused by susceptible organisms. The standardized in vitro testing methodologies outlined in this guide are crucial for the accurate assessment of its activity and for guiding its appropriate clinical use. Further research into resistance mechanisms and its application in combination therapies will continue to define its role in the antimicrobial armamentarium.

References

- 1. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. In vitro activity of this compound (RO 17-2301) and twelve other antimicrobials against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. karger.com [karger.com]

- 11. Bactericidal and bacteriolytic activities of this compound and its effect on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

Carumonam's Resilience: A Technical Guide to its Stability Against Beta-Lactamase Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam, a monobactam antibiotic, exhibits a notable resistance to hydrolysis by a wide array of bacterial beta-lactamases. This intrinsic stability is a cornerstone of its efficacy against many gram-negative bacteria that have acquired resistance to other β-lactam antibiotics through the production of these enzymes. This technical guide provides an in-depth analysis of this compound's interaction with beta-lactamases, summarizing available data on its stability, detailing relevant experimental protocols, and visualizing the key molecular pathways involved.

Core Principles of this compound's Beta-Lactamase Resistance

This compound's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][2] By binding to these proteins, this compound disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death. A crucial aspect of its clinical utility is its ability to evade inactivation by beta-lactamases, enzymes produced by bacteria that hydrolyze the β-lactam ring of many antibiotics, rendering them ineffective.

This compound has demonstrated exceptional stability against a broad spectrum of common plasmid- and chromosomally-mediated beta-lactamases.[3][4][5] This includes enzymes from the TEM, OXA, and PSE families, as well as chromosomal enzymes like P99.[3]

Quantitative Analysis of Beta-Lactamase Stability

One key finding highlights that enzymes from Klebsiella oxytoca hydrolyze aztreonam, another monobactam, at rates at least five times higher than this compound.[3] This superior stability is reflected in its potent activity against this organism.

Table 1: Comparative Hydrolysis and Minimum Inhibitory Concentrations (MIC)

| Organism/Enzyme | Observation | Reference Compound | Finding | Source |

| Klebsiella oxytoca enzymes | Relative Hydrolysis Rate | Aztreonam | Aztreonam hydrolyzed ≥5-fold faster than this compound | [3] |

| Klebsiella oxytoca | MIC90 | Aztreonam | This compound: 0.2 µg/mL; Aztreonam: 50 µg/mL | [2] |

| Various Beta-Lactamases (TEM, OXA, PSE, P99, K1, K14) | Stability | - | This compound is very stable to hydrolysis. | [3] |

Experimental Protocols

Determination of Beta-Lactamase Activity (Spectrophotometric Assay)

This protocol outlines a general method for determining the rate of hydrolysis of a β-lactam substrate by a purified beta-lactamase or a bacterial cell lysate. Nitrocefin, a chromogenic cephalosporin, is a common substrate used for such assays as its hydrolysis leads to a distinct color change that can be monitored spectrophotometrically. While this compound's hydrolysis is minimal, this method can be used to compare its stability against other more labile β-lactams.

Materials:

-

Purified beta-lactamase or bacterial cell lysate

-

This compound solution of known concentration

-

Nitrocefin solution (as a positive control substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 486 nm (for Nitrocefin)

-

Cuvettes or microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme in phosphate buffer to a final concentration suitable for measurable activity with a control substrate like Nitrocefin.

-

Substrate Preparation: Prepare solutions of this compound and a control substrate (e.g., Penicillin G or Nitrocefin) in the same phosphate buffer. A range of concentrations should be prepared to determine kinetic parameters.

-

Assay:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

-

To a cuvette, add the phosphate buffer and the substrate solution (this compound or control).

-

Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.

-

Monitor the change in absorbance over time at the appropriate wavelength. For Nitrocefin, this is 486 nm. For this compound, as it lacks a significant chromophore change upon hydrolysis, this direct method is not feasible. Indirect competition assays would be necessary.

-

-

Data Analysis:

-

Calculate the initial rate of hydrolysis (V0) from the linear portion of the absorbance versus time plot.

-

The molar absorptivity of hydrolyzed Nitrocefin can be used to convert the rate of change in absorbance to the rate of substrate hydrolysis (µmol/min).

-

For determining kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.

-

Minimum Inhibitory Concentration (MIC) Testing for this compound

This protocol describes the broth microdilution method to determine the MIC of this compound against beta-lactamase-producing bacterial strains.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Signaling Pathways and Induction of Beta-Lactamases

A critical aspect of this compound's resistance profile is its lack of ability to induce the expression of beta-lactamases, particularly the chromosomal AmpC enzymes.[6] In many gram-negative bacteria, the expression of AmpC is inducible in the presence of certain β-lactam antibiotics. This induction is a complex process linked to the recycling of the bacterial cell wall.

The signaling pathway for AmpC induction involves several key proteins:

-

AmpG: A permease in the cytoplasmic membrane that transports muropeptides (fragments of the cell wall) into the cytoplasm.

-

AmpD: A cytosolic N-acetylmuramyl-L-alanine amidase that cleaves these muropeptides.

-

AmpR: A transcriptional regulator that, in the absence of an inducer, represses the transcription of the ampC gene.

When a bacterium is exposed to an inducing β-lactam, the inhibition of PBPs leads to an accumulation of certain muropeptides. These muropeptides are transported into the cytoplasm by AmpG. If the concentration of these muropeptides overwhelms the activity of AmpD, they bind to AmpR, converting it from a repressor to an activator of ampC transcription. This leads to increased production of the AmpC beta-lactamase and, consequently, antibiotic resistance.

This compound is considered a poor inducer of this pathway. This means that its presence does not significantly trigger the upregulation of AmpC beta-lactamase production, further contributing to its effectiveness against bacteria that possess this resistance mechanism.

Visualizations

References

- 1. Providing β-lactams a helping hand: targeting the AmpC β-lactamase induction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Pharmacokinetics and Pharmacodynamics of Carumonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a synthetic N-sulfonated monocyclic β-lactam antibiotic, belonging to the monobactam class.[1] Its unique structure confers a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[2] This technical guide provides an in-depth overview of the initial pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and in specific patient populations, revealing a disposition typical of a parenterally administered, renally cleared antibiotic.

Data Presentation: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 1.3 - 1.7 hours | [3][4][5] |

| Volume of Distribution (Vd) | 0.16 - 0.19 L/kg | [3][5] |

| Plasma Protein Binding | 28% | [3][5] |

| Total Body Clearance | 96.2 - 122.3 mL/min | [3][5] |

| Urinary Excretion (24h, unchanged) | 75.0% - 80.7% | [3][4][5] |

| Peak Serum Concentration (after 1g IV) | ~118 µg/mL | [6] |

| Tissue Penetration (Blister Fluid) | Excellent (mean penetration of 101.6%) | [4][7] |

Experimental Protocols: Pharmacokinetic Studies

The pharmacokinetic parameters of this compound in humans were primarily determined through studies involving healthy adult volunteers.[3][4][5][6]

-

Study Design: Single and multiple intravenous dose studies were conducted.[3][5] For single-dose studies, a dose of 1g or 2g of this compound was typically administered via intravenous infusion.[3][4][6] Multiple-dose regimens often involved administering 1g or 2g every 8 hours.[3][5]

-

Sample Collection: Blood and urine samples were collected at predetermined intervals over a 24-hour period.[3][5]

-

Analytical Method: The concentration of this compound in plasma and urine was quantified using a sensitive and selective high-performance liquid chromatography (HPLC) method.[3][8] This involved protein precipitation from plasma samples, followed by separation and quantification using a reversed-phase column with UV detection.[8]

-

Pharmacokinetic Analysis: The collected concentration-time data were analyzed using pharmacokinetic modeling, often a two-compartment model, to determine key parameters such as elimination half-life, volume of distribution, and clearance.[9]

The following diagram illustrates a generalized workflow for a human pharmacokinetic study of this compound.

Pharmacodynamics

This compound exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. Its in vitro activity has been extensively studied against a wide range of clinical isolates.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[10][11] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria.[12] This binding inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the bacterial cell wall.[10][11] The weakened cell wall leads to the formation of filamentous, non-viable bacterial forms and eventual cell lysis.[11][13] A key feature of this compound is its stability against hydrolysis by a wide variety of plasmid-mediated and chromosomally-mediated β-lactamases, which are a common cause of resistance to other β-lactam antibiotics.[2][12][14]

The signaling pathway for this compound's mechanism of action is depicted below.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria.[2][12][15] It is particularly active against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[12][16] Notably, it is not active against Gram-positive cocci and anaerobic bacteria.[2][15]

Data Presentation: In Vitro Susceptibility of Selected Gram-Negative Bacteria to this compound

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae (overall) | 0.013 - 25 | ≤ 0.5 (for 91% of isolates) | [12][15] |

| Klebsiella oxytoca | - | 0.2 | [12] |

| Klebsiella pneumoniae | - | - | [12] |

| Enterobacter cloacae | - | - | [12] |

| Pseudomonas aeruginosa | 0.78 - 25 | 12.5 | [6][12] |

| Gentamicin-resistant P. aeruginosa | - | 8 | [16] |

| Haemophilus influenzae | - | - | [12] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols: In Vitro Susceptibility Testing

The in vitro activity of this compound is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution: This method involves preparing serial twofold dilutions of this compound in Mueller-Hinton broth in microtiter plates.[2] A standardized inoculum of the test bacterium is added to each well. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after 16-20 hours of incubation at 35°C.

-

Agar Dilution: Serial dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.[2] A standardized suspension of the test bacteria is then inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.

-

-

Time-Kill Curve Analysis: To assess the bactericidal activity of this compound, time-kill curve studies are performed.[13][17] A starting inoculum of a specific bacterial strain is exposed to various concentrations of this compound in a broth medium. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter).[17] A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial inoculum.

The workflow for a time-kill curve experiment is outlined below.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by a short half-life and primary elimination through the kidneys. Its pharmacodynamics are defined by potent, targeted bactericidal activity against a range of clinically important Gram-negative pathogens, mediated by the specific inhibition of PBP3. This activity is maintained in the presence of many β-lactamases. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this important antimicrobial agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A CLINICAL STUDY ON this compound [jstage.jst.go.jp]

- 7. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the monocyclic beta-lactam antibiotic this compound in plasma and urine by ion-pair and ion-suppression reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound (AMA-1080) in patients with impaired renal function and in those undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 11. What is this compound Sodium used for? [synapse.patsnap.com]

- 12. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bactericidal and bacteriolytic activities of this compound and its effect on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Monobactams: Foundational Differences Between Carumonam and Aztreonam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of carumonam and aztreonam, two key members of the monobactam class of antibiotics. While sharing a common core structure and a targeted mechanism of action, their subtle yet significant foundational differences in chemical structure, antimicrobial spectrum, pharmacokinetic properties, and resistance profiles have important implications for their clinical application and future drug development.

Core Structural and Mechanistic Differences

This compound and aztreonam are synthetic monocyclic β-lactam antibiotics. Unlike bicyclic β-lactams (e.g., penicillins and cephalosporins), their core is a single β-lactam ring, which is a key determinant of their focused Gram-negative activity and reduced cross-allergenicity with other β-lactam classes.[1][2]

Chemical Structure: The primary structural distinction lies in the side chain at the C4 position of the azetidinone ring. This compound possesses a β-carbamyloxymethyl group at this position, whereas aztreonam has a methyl group.[3][4] This seemingly minor alteration influences the molecule's stability and interaction with bacterial targets. Both molecules share the same C3 side chain, featuring an aminothiazole oxime moiety, which is crucial for their potent antibacterial activity.[5]

Mechanism of Action: Both this compound and aztreonam exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They exhibit a high and specific affinity for Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the septation process during bacterial cell division.[6][7] Inhibition of PBP3 leads to the formation of long, filamentous bacterial forms and eventual cell lysis.[6] Their focused action on PBP3 is a hallmark of their activity against aerobic Gram-negative bacilli. They show poor affinity for the PBPs of Gram-positive and anaerobic bacteria, rendering them ineffective against these organisms.[3][7]

Figure 1: Mechanism of Action Pathway for Monobactams.

In-Vitro Activity: A Comparative Analysis

This compound and aztreonam share a similar antimicrobial spectrum, which is largely restricted to aerobic and facultative Gram-negative bacteria.[8][9] However, comparative studies reveal that this compound often exhibits equal or slightly greater potency. Notably, this compound has demonstrated enhanced activity against certain species like Pseudomonas aeruginosa, Klebsiella oxytoca, Citrobacter freundii, and Enterobacter cloacae.[10] It can also be more effective against Enterobacteriaceae strains that are resistant to third-generation cephalosporins.[4][8]

| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Escherichia coli | This compound | ≤0.12 | 0.25 | ≤0.12 - 128 | [4] |

| Aztreonam | ≤0.12 | 0.25 | ≤0.12 - >128 | [4] | |

| Klebsiella pneumoniae | This compound | ≤0.12 | 0.25 | ≤0.12 - 128 | [4] |

| Aztreonam | ≤0.12 | 0.5 | ≤0.12 - >128 | [4] | |

| Klebsiella oxytoca | This compound | 0.25 | 0.5 | ≤0.12 - 4 | [4] |

| Aztreonam | 0.25 | 128 | ≤0.12 - >128 | [4] | |

| Enterobacter cloacae | This compound | 0.25 | 32 | ≤0.12 - >128 | [4] |

| Aztreonam | 0.5 | 64 | ≤0.12 - >128 | [4] | |

| Citrobacter freundii | This compound | 0.25 | 4 | ≤0.12 - 128 | [4] |

| Aztreonam | 0.5 | 32 | ≤0.12 - >128 | [4] | |

| Serratia marcescens | This compound | 0.5 | 2 | ≤0.12 - 8 | [4] |

| Aztreonam | 1 | 8 | ≤0.12 - 32 | [4] | |

| Pseudomonas aeruginosa | This compound | 4 | 16 | 0.25 - 128 | [4] |

| Aztreonam | 8 | 32 | 0.5 - >128 | [4] | |

| Gentamicin-Resistant P. aeruginosa | This compound | 8 | 8 | - | [11] |

| Aztreonam | 16 | 64 | - | [11] |

Table 1: Comparative In-Vitro Activity (MIC) of this compound and Aztreonam against Gram-Negative Bacilli.

Resistance Profiles and β-Lactamase Stability

Resistance to monobactams can arise from several mechanisms, including enzymatic degradation by β-lactamases, alterations in PBP targets, and reduced permeability or active efflux.[7]

β-Lactamase Stability: Both this compound and aztreonam are highly resistant to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, including TEM and SHV types.[8] A critical difference, however, is their stability against the K1 β-lactamase produced by Klebsiella oxytoca. This compound is significantly more stable to this enzyme than aztreonam.[3][8] Hydrolysis rates for aztreonam by K1 enzymes can be fivefold or higher than those for this compound, which correlates with the higher MIC values observed for aztreonam against these strains.[4][8]

References

- 1. lecturio.com [lecturio.com]

- 2. researchgate.net [researchgate.net]

- 3. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Carumonam: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP-3 of Gram-negative bacteria.[2][3] This targeted action results in bacterial cell lysis and death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a wide range of clinical isolates, details the standardized experimental protocols for its susceptibility testing, and presents its spectrum of activity through clear visualizations.

Spectrum of Antimicrobial Activity

This compound demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacilli, including most members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][4] Its antimicrobial spectrum is often compared to that of aztreonam.[4] Notably, this compound is stable in the presence of many common plasmid- and chromosomally-mediated β-lactamases, which can confer resistance to other β-lactam antibiotics.[4] However, it lacks clinically relevant activity against Gram-positive cocci and anaerobic bacteria.[5][6]

Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound

The following tables summarize the in vitro activity of this compound against a variety of clinically significant Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound against Enterobacteriaceae

| Bacterial Species (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.12 | 0.5 | ≤0.06 - >128 |

| Klebsiella pneumoniae | 0.12 | 0.5 | ≤0.06 - >128 |

| Klebsiella oxytoca | 0.06 | 0.2 | ≤0.06 - 1 |

| Enterobacter cloacae | 0.25 | 8 | ≤0.06 - >128 |

| Serratia marcescens | 0.5 | 4 | ≤0.06 - >128 |

| Proteus mirabilis | 0.12 | 0.25 | ≤0.06 - 1 |

| Citrobacter freundii | 0.25 | 8 | ≤0.06 - 64 |

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.

Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Bacterial Species (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 4 | 16 | 0.25 - >128 |

| P. aeruginosa (ceftazidime-resistant) | 8 | 32 | 0.5 - >128 |

Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and resistance profiles of isolates.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility of clinical isolates to this compound is determined using standardized methods, primarily broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (based on CLSI Document M07)

This method involves the serial dilution of this compound in a liquid growth medium to determine the MIC.

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent as specified by the manufacturer.

-

Preparation of Microdilution Plates: A series of twofold dilutions of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control

Quality control is performed concurrently with each test run using reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The resulting MIC values for these strains must fall within the established acceptable ranges for the test to be considered valid.

Mandatory Visualizations

Logical Relationship of this compound's Spectrum of Activity

References

- 1. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases [air.unimi.it]

- 2. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Carumonam's Effect on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carumonam is a monobactam antibiotic with potent activity against a wide range of aerobic Gram-negative bacteria. Its mechanism of action involves the specific inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides an in-depth analysis of this compound's interaction with its molecular target, the resulting morphological changes in bacteria, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its efficacy are presented in structured tables for clear comparison, and its mechanism of action is visualized through diagrams generated using the DOT language.

Introduction

The bacterial cell wall is a crucial structure that maintains cell shape and protects against osmotic lysis. The primary component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs). Inhibition of these enzymes is a key mechanism for several classes of antibiotics, including β-lactams.

This compound is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Unlike bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a monocyclic ring structure. This structural feature contributes to its high stability against many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[1] this compound's spectrum of activity is primarily directed against aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[2] It exhibits weak or no activity against Gram-positive bacteria and anaerobes.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2] Specifically, it targets and inactivates Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan strands.

Preferential Binding to Penicillin-Binding Protein 3 (PBP3)

The primary molecular target of this compound in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[3] PBP3 is a crucial enzyme involved in the formation of the septum during bacterial cell division. By binding to PBP3 with high affinity, this compound inhibits its transpeptidase activity, thereby preventing the formation of a functional septum.[3] This targeted inhibition disrupts the normal process of cell division, leading to characteristic morphological changes in the bacteria.

Competition binding assays using radiolabeled penicillin, such as [14C]-benzylpenicillin, have demonstrated that this compound has a significantly higher affinity for PBP3 compared to other PBPs in Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[3] While it shows some moderate affinity for PBP1a at higher concentrations, its affinity for other PBPs is poor.[3]

The following diagram illustrates the mechanism of this compound's action on bacterial cell wall synthesis.

Morphological Effects: Filamentation

The specific inhibition of PBP3 by this compound results in a distinct morphological change in susceptible Gram-negative bacteria known as filamentation.[3] Because DNA replication and cell elongation continue while cell division is blocked, the bacteria grow into long, filamentous forms.[4] This effect is typically observed at or above the Minimum Inhibitory Concentration (MIC) of the drug.[3] Prolonged exposure to this compound can lead to the lysis of these filaments.[4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against a range of Gram-negative pathogens and the 50% inhibitory concentrations (IC50) for its primary target, PBP3.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The data below is compiled from various studies and represents the MIC90, the concentration at which 90% of isolates are inhibited.

| Organism | Number of Isolates | This compound MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | >1000 | 0.013 - 25 | [2] |

| Klebsiella pneumoniae | >1000 | 0.013 - 25 | [2] |

| Enterobacter cloacae | >1000 | 0.013 - 25 | [2] |

| Serratia marcescens | >1000 | 0.013 - 25 | [2] |

| Proteus mirabilis | >1000 | 0.013 - 25 | [2] |

| Pseudomonas aeruginosa | >100 | 12.5 | [2] |

| Haemophilus influenzae | - | - | [2] |

Table 1. Minimum Inhibitory Concentrations (MIC90) of this compound against various Gram-negative bacteria.

50% Inhibitory Concentrations (IC50) for PBP3

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. For this compound, this is a measure of its potency in inhibiting its target enzyme, PBP3.

| Organism | This compound IC50 for PBP3 (µg/mL) | Reference(s) |

| Escherichia coli | 0.1 - 0.4 | [3][5] |

| Enterobacter cloacae | 0.1 - 0.4 | [3][5] |

| Pseudomonas aeruginosa | < MIC | [3][5] |

Table 2. 50% Inhibitory Concentrations (IC50) of this compound for Penicillin-Binding Protein 3 (PBP3).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of a working stock of this compound (at twice the highest desired final concentration) to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the desired concentration range. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Penicillin-Binding Protein (PBP) Affinity Assay (Competition Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a radiolabeled β-lactam.

References

- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. karger.com [karger.com]

- 4. High-throughput time-resolved morphology screening in bacteria reveals phenotypic responses to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Carumonam In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria.[1][2] Its efficacy is attributed to its stability against many plasmid and chromosomally-mediated beta-lactamases.[1][2] Accurate in vitro susceptibility testing is crucial for determining its potential clinical utility and for monitoring the development of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods, including broth microdilution and disk diffusion, based on historical data and harmonized with current Clinical and Laboratory Standards Institute (CLSI) general methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in vitro susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound

| Susceptibility Category | MIC (µg/mL) |

| Susceptible (S) | ≤ 8.0[1] |

| Resistant (R) | ≥ 32[1] |

Table 2: Disk Diffusion Interpretive Criteria for this compound (30 µg disk)

| Susceptibility Category | Zone Diameter (mm) |

| Susceptible (S) | ≥ 23[3][4][5] |

| Resistant (R) | ≤ 17[3][4] |

Note: Some earlier recommendations suggested a susceptible breakpoint of ≥ 21 mm.[1][2] The criteria in Table 2 are based on more recent evaluations from the available literature.

Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing

| QC Organism | Method | QC Parameter | Acceptable Range |

| Escherichia coli ATCC® 25922 | Broth Microdilution | MIC (µg/mL) | 0.03 - 0.25[3] |

| Disk Diffusion (30 µg) | Zone Diameter (mm) | 30 - 36[3] | |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | MIC (µg/mL) | 1.0 - 4.0[3] |

| Disk Diffusion (30 µg) | Zone Diameter (mm) | 24 - 32[3] |

Experimental Protocols

The following protocols are based on the CLSI guidelines for antimicrobial susceptibility testing of aerobic bacteria.

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates for testing

-

QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

-

0.9% sterile saline or sterile water

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.015 to 128 µg/mL in the microtiter plate wells.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes, dilute the standardized inoculum 1:100 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control well should show turbidity, and the sterility control well should be clear.

-

The results for the QC strains must be within the acceptable ranges listed in Table 3.

-

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of an organism to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial isolates for testing

-

QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

-

0.9% sterile saline or sterile water

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading Results:

-